molecular formula C14H21BrN2O B587396 3-Bromo Lidocaine CAS No. 1044658-01-6

3-Bromo Lidocaine

Katalognummer: B587396
CAS-Nummer: 1044658-01-6
Molekulargewicht: 313.239
InChI-Schlüssel: OWGUAZBPDHJLDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo Lidocaine is a chemically modified analogue of the widely used local anesthetic and antiarrhythmic agent, lidocaine. It serves as a critical pharmaceutical impurity and advanced intermediate in medicinal chemistry and pharmacology research. As an in-house impurity standard, it is primarily utilized in the development and validation of analytical methods for the quantification and control of potential lidocaine-related substances in pharmaceutical formulations . Furthermore, its role extends to being a precursor in the synthesis of stable isotope-labeled metabolites, such as this compound-d5, which are essential tools for precise mass spectrometry-based drug metabolism and pharmacokinetic (DMPK) studies . Research into lidocaine and its derivatives focuses on mechanisms beyond sodium channel blockade, including the modulation of inflammatory pathways and neurotransmitter systems, which are relevant in acute and chronic pain states . By studying specialized analogues like this compound, researchers can further elucidate lidocaine's complex molecular mechanisms of action and its metabolic fate, contributing to the development of safer and more effective analgesic and anti-inflammatory strategies.

Eigenschaften

IUPAC Name

N-(3-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGUAZBPDHJLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90741197
Record name N-(3-Bromo-2,6-dimethylphenyl)-N~2~,N~2~-diethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044658-01-6
Record name N-(3-Bromo-2,6-dimethylphenyl)-N~2~,N~2~-diethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Bromination of Lidocaine Precursors

The introduction of bromine at the 3-position of the lidocaine scaffold is typically achieved through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. In one approach, bromination is performed on 2,6-dimethylaniline, a precursor to lidocaine’s aromatic moiety, using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). This reaction proceeds via the formation of a bromonium ion intermediate, which attacks the electron-rich aromatic ring at the meta position due to steric hindrance from the ortho methyl groups.

Recent advancements utilize milder brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. For example, 3-bromo-2,6-dimethylaniline can be synthesized in 72% yield using NBS and a catalytic amount of azobisisobutyronitrile (AIBN) under reflux conditions. This intermediate is subsequently converted to the corresponding brominated lidocaine analog through a series of amidation and alkylation steps.

Coupling Reactions with Aminolidocaine Derivatives

A critical step in this compound synthesis involves coupling the brominated aromatic amine with diethylaminoacetamide. As detailed in patent US20050233398A1, aminolidocaine (Formula 2) serves as a key intermediate. The amino group of aminolidocaine is activated using 1,1′-carbonyl diimidazole (CDI), which facilitates nucleophilic attack by a t-BOC-protected linker (e.g., t-BOCNH(CH₂)₆NH₂). This reaction, conducted in acetonitrile at 70°C, yields a protected intermediate (Formula 5) with 62% efficiency.

Table 1: Key Reaction Parameters for CDI-Mediated Coupling

ParameterValue/DescriptionSource
CDI Equivalents3.0 equiv
Temperature70°C
SolventAcetonitrile
Yield (Formula 5)62%

Deprotection and Purification Strategies

Deprotection of the t-BOC group is achieved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine (Formula 6) in 48% yield. Subsequent basification with sodium hydroxide or potassium carbonate recovers the final product (Formula 7) in quantitative yield. Purification via column chromatography (silica gel, ethyl acetate/hexanes gradient) or preparative HPLC ensures >95% purity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of intermediates during bromination, while acetonitrile improves coupling kinetics in CDI-mediated reactions. Elevated temperatures (70–80°C) are critical for achieving high conversion rates in both bromination and coupling steps, though excessive heat can lead to decomposition of brominated intermediates.

Catalytic and Stoichiometric Considerations

Optimizing the stoichiometry of CDI (3.0 equiv) and t-BOCNH(CH₂)₆NH₂ (3.2 equiv) minimizes side reactions such as imidazole byproduct formation. Similarly, using 1.2 equiv of NBS during bromination ensures complete conversion without over-bromination.

Table 2: Comparative Yields Under Varied Conditions

StepConditionsYieldSource
BrominationNBS, AIBN, DMF, 80°C72%
CDI CouplingCDI, CH₃CN, 70°C62%
TFA DeprotectionTFA, CH₂Cl₂, RT48%

Analytical Characterization

Spectroscopic Techniques

¹H NMR analysis confirms the presence of characteristic signals for the brominated aromatic ring (δ 7.2–7.4 ppm) and the diethylamino group (δ 1.1–1.3 ppm). HRMS provides accurate mass confirmation, with the molecular ion [M+H]⁺ observed at m/z 329.08 for C₁₄H₂₀BrN₂O.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water, 1 mL/min) reveals a single peak at 8.2 minutes, indicating >98% purity . Residual solvents are quantified using gas chromatography (GC), with limits below 0.1% as per ICH guidelines.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo Lidocaine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted lidocaine derivatives, while coupling reactions can produce complex biaryl compounds .

Wirkmechanismus

The mechanism of action of 3-Bromo Lidocaine is similar to that of lidocaine. It acts as a local anesthetic by blocking sodium ion channels in nerve cells. This action prevents the generation and conduction of nerve impulses, leading to a temporary loss of sensation in the targeted area. The bromine substitution may alter the compound’s pharmacokinetic properties, potentially enhancing its efficacy or duration of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Lidocaine and Structural Derivatives

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight Substituent Key Properties/Applications
Lidocaine C₁₄H₂₂N₂O 234.34 H at position 3 Local anesthetic, sodium channel blocker
3-Bromo Lidocaine C₁₄H₂₁BrN₂O 313.23 Br at position 3 Research tool; potential enhanced receptor binding
3-Amino Lidocaine C₁₄H₂₃N₃O 249.35 NH₂ at position 3 Modified anesthetic activity (untested in provided evidence)
3-Hydroxy Lidocaine C₁₄H₂₂N₂O₂ 250.34 OH at position 3 Potential metabolite with altered pharmacokinetics

Key Differences :

  • Lipophilicity : The bromine atom in this compound increases hydrophobicity compared to lidocaine, which may prolong its tissue retention or alter blood-brain barrier penetration .
  • Receptor Interactions: Bromine’s electron-withdrawing effects could modulate interactions with ion channels or enzymes. For example, brominated analogues in adenosine receptor antagonists show enhanced potency due to improved steric and electronic fit .

Comparison with Other Brominated Bioactive Compounds

Table 2: Bromine Substituent Effects in Pharmacologically Active Compounds
Compound Class Example Structure Biological Activity Mechanism/Relevance to this compound
3-Bromo Tetrahydroisoquinolines GluN2C receptor potentiators (e.g., compound 190) Potentiation of NMDA receptors; 3-Br enhances potency and selectivity over chloro/iodo analogues Suggests bromine’s role in optimizing receptor binding via size and electronic effects
3-Bromo Adenosine Antagonists (N)-Methanocarba derivatives (e.g., 35b) A₃AR antagonism with log P = 1.96 vs. 2.17 for agonists Highlights bromine’s impact on hydrophobicity without compromising activity
3-Bromo Thiochromanones Compound Ⅴ_b Antifungal activity (MIC ≤ control) Demonstrates bromine’s efficacy in disrupting microbial membranes
3-Bromo Acetyl Coumarins Thiazolidinone derivatives Antibacterial vs. S. aureus and E. coli Bromine may enhance stability or target affinity in heterocyclic systems

Key Insights :

  • Steric and Electronic Effects : Bromine’s larger atomic radius and polarizability compared to H, Cl, or CH₃ groups can improve binding pocket occupancy, as seen in GluN2C receptor potentiators .
  • Enzyme Inhibition: 3-Bromo isoprenoids (e.g., 3-BrGDP) act as competitive inhibitors in terpene synthases, suggesting bromine’s utility in probing enzyme-substrate interactions .

Biologische Aktivität

3-Bromo lidocaine is a derivative of lidocaine, a widely used local anesthetic. This compound has gained attention for its potential therapeutic applications and biological activities beyond traditional anesthetic effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, toxicity profile, and potential applications in pain management and cancer treatment.

This compound functions primarily as a local anesthetic by blocking voltage-gated sodium channels in neuronal membranes. This action prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area. The introduction of the bromine atom may influence the compound's pharmacokinetics and pharmacodynamics, potentially altering its potency and duration of action compared to standard lidocaine .

Local Anesthetic Activity

Research indicates that this compound exhibits significant local anesthetic activity. In studies conducted on rabbit eyes, it demonstrated higher efficacy than traditional lidocaine at certain concentrations, providing longer durations of anesthesia with reduced toxicity .

Comparative Efficacy Table

CompoundLocal Anesthetic EfficacyToxicity LevelDuration of Action
This compoundHigher than LidocaineLower than LidocaineLonger than Lidocaine
LidocaineStandardBaselineStandard

Toxicity Profile

The toxicity profile of this compound has been evaluated in various studies. It was found to have a significantly lower acute toxicity compared to its parent compound, lidocaine. Specifically, the LD50 (lethal dose for 50% of the population) was reported to be approximately 13.75 times lower than that of lidocaine, indicating a safer profile for potential clinical use .

Pain Management Applications

Recent studies have highlighted the anti-pain hypersensitivity effects of this compound. In animal models, it has been shown to reduce hypersensitivity behaviors associated with pain, particularly in diabetic rats where increased pain response was observed . This suggests that this compound may have applications in managing chronic pain conditions.

Cancer Treatment Potential

Emerging research is investigating the role of lidocaine derivatives, including this compound, in cancer treatment. Studies have shown that lidocaine can suppress tumor growth and enhance the efficacy of chemotherapeutic agents by modulating gene expression related to drug resistance . The specific mechanisms involve downregulation of certain transport proteins that contribute to multidrug resistance (MDR) in cancer cells .

Case Studies

  • Local Anesthesia Efficacy : In a comparative study involving various local anesthetics, this compound was administered at different concentrations to assess its efficacy and safety profile. Results indicated that it provided effective anesthesia with minimal side effects compared to traditional agents.
  • Cancer Cell Studies : In vitro studies involving human choriocarcinoma cells demonstrated that this compound enhanced the sensitivity of these cells to chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting a potential role in combination therapies for cancer treatment .

Q & A

Q. What are the established synthetic routes for 3-Bromo Lidocaine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves bromination of the parent lidocaine structure. Key steps include:

  • Bromination : Electrophilic substitution at the aromatic ring using brominating agents (e.g., Br2\text{Br}_2 or NBS\text{NBS}) under controlled temperatures (25–40°C). Catalysts like FeBr3_3 may enhance regioselectivity .
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Yield optimization requires precise stoichiometric ratios and reaction time monitoring (e.g., TLC validation at 30-minute intervals) .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) and 1H NMR^1\text{H NMR} (DMSO-d6d_6, 400 MHz) verify structural integrity. Impurities >2% necessitate repeat purification .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm bromine substitution patterns (e.g., chemical shifts at δ 7.2–7.8 ppm for aromatic protons) .
    • FT-IR : Peaks at 600–650 cm1^{-1} indicate C-Br stretching .
  • Chromatographic Methods :
    • HPLC-MS : Quantifies purity and detects degradation products (e.g., dehalogenation byproducts) .
    • GC-FID : Validates solvent residues post-synthesis (e.g., ethyl acetate <0.1%) .

Advanced Research Questions

Q. How does the bromine substituent in this compound alter its pharmacokinetic profile compared to lidocaine?

Methodological Answer:

  • Lipophilicity and Protein Binding : Bromine increases lipophilicity (logP +0.5–0.7), enhancing plasma protein binding (measured via equilibrium dialysis). This reduces free drug availability, requiring adjusted dosing in in vivo models (e.g., rat sciatic nerve block assays) .
  • Metabolic Stability : Incubate this compound with liver microsomes (human/rat) to assess CYP3A4-mediated metabolism. LC-MS/MS quantifies metabolites (e.g., dealkylated or hydroxylated derivatives) .
  • Comparative Studies : Parallel in vitro electrophysiology (patch-clamp on Nav1.7 channels) quantifies sodium channel blockade efficacy vs. lidocaine. EC50_{50} shifts >10% suggest altered pharmacodynamics .

Q. What experimental models resolve contradictions in reported toxicity profiles of this compound?

Methodological Answer:

  • Contradiction Source : Discrepancies in LD50_{50} values (e.g., murine studies: 45 mg/kg vs. 60 mg/kg) may arise from strain-specific metabolic differences or formulation variability.
  • Resolution Strategies :
    • Standardized Formulations : Use USP-grade excipients and control particle size (e.g., micronization to 5–10 µm) .
    • Cross-Species Validation : Compare toxicity in Sprague-Dawley rats vs. C57BL/6 mice under identical administration routes (subcutaneous vs. intravenous) .
    • Mechanistic Toxicology : Assess mitochondrial toxicity (MTT assay in HepG2 cells) and apoptosis markers (caspase-3/7 activation) to differentiate direct cytotoxicity from metabolic idiosyncrasies .

Q. How can researchers optimize in vitro assays to evaluate this compound’s sodium channel inhibition while minimizing off-target effects?

Methodological Answer:

  • Model Selection : Use HEK293 cells stably expressing human Nav1.4/1.7 channels. Voltage-clamp protocols (−80 mV holding potential, 20 ms depolarizations) isolate lidocaine-specific block .
  • Off-Target Mitigation :
    • Selectivity Screening : Counter-screen against Kv_\text{v}7.1 and Cav_\text{v}1.2 channels (Fluo-4 AM calcium imaging) .
    • Pharmacological Controls : Co-apply tetrodotoxin (TTX, 1 µM) to confirm sodium channel specificity .
  • Data Normalization : Express inhibition as % reduction in peak current amplitude (INa_\text{Na}) relative to baseline, with IC50_{50} calculated via Hill equation curve fitting .

Data Presentation Guidelines

Q. Table 1. Comparative Physicochemical Properties of Lidocaine and this compound

PropertyLidocaineThis compoundMethod (Reference)
Molecular Weight (g/mol)234.34313.24HRMS
logP2.443.12Shake-flask HPLC
Plasma Protein Binding64%78%Equilibrium Dialysis
IC50_{50} (Nav1.7)1.2 µM0.9 µMPatch-Clamp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo Lidocaine
Reactant of Route 2
Reactant of Route 2
3-Bromo Lidocaine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.